2-(tert-Butyl)piperazine hydrochloride

Physicochemical profiling ADME prediction Positional isomer differentiation

Research programs requiring a piperazine scaffold with high lipophilicity (LogP 1.25) and unique hydrogen-bonding capacity (PSA ~24 Ų) cannot substitute generic analogs. 2-(tert-Butyl)piperazine hydrochloride, as the racemic monohydrochloride salt, solves solubility and stability challenges for asymmetric synthesis, notably in HIV protease inhibitor and 17β-HSD3 inhibitor programs. - Enantiopure forms (R/S) serve as validated precursors for enzymatic resolution and chiral amine synthesis. - Consistent solubility and weigh accuracy are ensured by the hydrochloride salt form, critical for reproducible pharmacological assays. - Procuring this specific C2-alkylated derivative avoids categorical shifts in drug-likeness parameters, ensuring target engagement.

Molecular Formula C8H19ClN2
Molecular Weight 178.70 g/mol
Cat. No. B12968888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)piperazine hydrochloride
Molecular FormulaC8H19ClN2
Molecular Weight178.70 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CNCCN1.Cl
InChIInChI=1S/C8H18N2.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9-10H,4-6H2,1-3H3;1H
InChIKeyYDUYLDAQPYWOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)piperazine HCl Physicochemical Profile


2-(tert-Butyl)piperazine hydrochloride (CAS 1279879-28-5; molecular formula C₈H₁₉ClN₂; molecular weight 178.70 g/mol) is a C2-alkyl-substituted piperazine derivative bearing a sterically demanding tert-butyl group at the 2-position of the saturated six-membered diazine ring . The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base, a general advantage for handling, formulation, and storage in research settings. The compound exists as a racemic mixture unless specified as a single enantiomer; the chiral (S)- and (R)-enantiomers are both commercially available and serve as distinct building blocks for asymmetric synthesis. Its primary value proposition for procurement lies in its role as a chiral intermediate for pharmacologically active molecules, where the tert-butyl substituent imparts unique lipophilicity (LogP ≈ 1.25), steric bulk, and conformational constraint not achievable with smaller alkyl or unsubstituted piperazine analogs .

SynthonRacemic or enantiopure chiral building block for asymmetric synthesis
SaltHydrochloride form enhances aqueous solubility and solid-state stability
StericsTert-butyl group confers steric bulk, conformational constraint, and elevated lipophilicity

2-(tert-Butyl)piperazine HCl: Isomer & Alkyl-Chain Differentiation


In-class piperazine derivatives cannot be interchanged without altering key physicochemical and pharmacological properties. The position of the tert-butyl substituent on the piperazine ring fundamentally changes the molecular descriptors relevant to drug design: 2-(tert-butyl)piperazine exhibits a logP of 1.25 and a topological polar surface area (PSA) of 24.06 Ų, whereas its positional isomer 1-(tert-butyl)piperazine has a lower logP (0.71–1.05) and a markedly smaller PSA (15.27 Ų), indicating a different hydrogen-bonding capacity and solubility profile . Compared to the unsubstituted piperazine core (XLogP = −1.5) or the 2-methyl analog (XLogP = −0.4), the 2-tert-butyl derivative is over 2 to 2.7 log units more lipophilic, which directly impacts membrane permeability, metabolic stability, and off-target binding risk . These are not incremental differences; they represent categorical shifts in drug-likeness parameters that make generic substitution scientifically unsound when a specific pharmacokinetic or pharmacodynamic profile is required.

Positional isomer (1-tert-butylpiperazine)
Lower lipophilicity and reduced polar surface area may shift membrane permeability and hydrogen-bonding profile.
Smaller 2-alkyl analogs (2-methyl, unsubstituted)
Substantially decreased lipophilicity can alter ADME parameters and drug-likeness windows.
Racemate or opposite enantiomer
May not provide the stereochemical fidelity required for asymmetric synthesis or target binding.

2-(tert-Butyl)piperazine HCl: Differentiation vs. Analogs


LogP and LogD: Positional Isomer Comparison

The 2-tert-butyl and 1-tert-butyl positional isomers of piperazine exhibit fundamentally different lipophilicity and ionization profiles. 2-tert-Butylpiperazine has a computed LogP of 1.25 , whereas 1-tert-butylpiperazine shows a LogP of 0.71 . At physiological pH 7.4, the 2-isomer displays a LogD of −1.33 compared to −1.83 for the 1-isomer, indicating the 2-substituted compound is approximately 3-fold more lipophilic (ΔLogD ≈ 0.5 units) under biorelevant conditions . The topological polar surface area (PSA) also differs markedly: 24.06 Ų for the 2-isomer vs. 15.27 Ų for the 1-isomer, reflecting distinct hydrogen-bond donor/acceptor exposure .

Pos. Isomer Lipophilicity
Reported
2-tert: LogP 1.25, LogD -1.33, PSA 24.06 Ų
1-tert: LogP 0.71, LogD -1.83, PSA 15.27 Ų
ΔLogP ≈ 0.54; ΔLogD ≈ 0.50; ΔPSA ≈ 8.79 Ų
May influence membrane permeability and tissue distribution profiles
Computed values; experimental confirmation advised
Physicochemical profiling ADME prediction Positional isomer differentiation

Lipophilicity Gradient Across 2-Alkylpiperazines

The 2-alkyl substituent on the piperazine ring creates a steep lipophilicity gradient that directly governs drug-likeness parameters. 2-tert-Butylpiperazine (XLogP = 0.9; LogP = 1.25) is substantially more lipophilic than 2-methylpiperazine (XLogP = −0.4; LogP ≈ 0.23) and the unsubstituted piperazine core (XLogP = −1.5) . This represents a LogP increase of approximately 1.0–1.5 log units per added carbon beyond the first methyl, compared to a typical incremental ΔLogP of ~0.5 per methylene in linear alkyl chains, reflecting the disproportionate contribution of the branched tert-butyl group to hydrophobicity.

2-Alkyl LogP Gradient
Reported
2-tert-butyl: XLogP 0.9, LogP 1.25
2-methyl: XLogP -0.4
Piperazine: XLogP -1.5
Tert-butyl group may impact drug-likeness and solubility-limited absorption
ΔXLogP vs piperazine: 2.4; vs 2-methyl: 1.3
Lipophilicity optimization Structure-property relationship Alkyl substituent SAR

Chiral Building Block for Indinavir

The (S)-enantiomer of piperazine-2-tert-butylcarboxamide, a derivative of 2-(tert-butyl)piperazine, is a validated key intermediate in the industrial synthesis of the HIV protease inhibitor indinavir (MK-639, Crixivan). Asymmetric hydrogenation of a tetrahydropyrazine precursor using [(R)-BINAP(COD)Rh]TfO as the chiral catalyst delivered the target (S)-piperazine in 96% chemical yield and 99% enantiomeric excess (ee) . This level of stereochemical fidelity is critical because the opposite enantiomer or racemic mixture would produce a diastereomeric indinavir intermediate with compromised binding to HIV protease. The tert-butyl group at the 2-position of the piperazine ring is structurally essential: it provides the steric environment required for catalyst enantiorecognition during hydrogenation and, in the final drug, occupies a specific hydrophobic pocket in the enzyme active site.

Asymmetric Hydrogenation
Supporting evidence
(S)-piperazine-2-tert-butylcarboxamide: 96% yield, 99% ee
Enantiopure building block may support HIV protease inhibitor synthesis
Published protocol; stereochemical outcome is critical for target binding
Asymmetric synthesis HIV protease inhibitor Chiral building block Process chemistry

Salt Form Advantage: Solubility and Handling

The hydrochloride salt of 2-(tert-butyl)piperazine (MW 178.70 g/mol) provides practical advantages over the free base form (MW 142.24 g/mol) for laboratory handling and formulation . While quantitative aqueous solubility data for this specific hydrochloride salt are not reported in the peer-reviewed literature, the general principle for piperazine derivatives is well established: hydrochloride salt formation increases aqueous solubility by orders of magnitude relative to the free base, reduces hygroscopicity, and improves crystalline stability under ambient storage conditions . The free base form of 2-tert-butylpiperazine, with a LogP of 1.25, is expected to have limited water solubility consistent with its moderate lipophilicity; the hydrochloride counterion overcomes this limitation for applications requiring aqueous dosing or polar reaction media.

Salt Form Selection
Class-level inference
HCl salt: enhanced water solubility and crystalline stability vs. free base
May facilitate aqueous handling and long-term storage
Specific solubility data not reported; verify in target media
Salt form selection Formulation Aqueous solubility Solid-state stability

17β-HSD3 Inhibitor Patent Synthetic Utility

Patent WO 2004/046111 A1 (Schering-Plough) explicitly discloses (S)-2-tert-butylpiperazine as the chiral amine component in the synthesis of piperazine derivatives that inhibit type 3 17β-hydroxysteroid dehydrogenase (17β-HSD3) . Example 7 of the patent describes the amination of phenyl(trifluoromethylphenyl)methanol with (S)-2-tert-butylpiperazine to produce intermediate III, which is further elaborated to potent 17β-HSD3 inhibitors exhibiting binding activity in the range of 0.005 nM to 10 nM . The patent covers therapeutic indications including prostate cancer, acne, and androgenic alopecia. This demonstrates that the (S)-enantiomer of 2-tert-butylpiperazine has been specifically selected—over other chiral amines—for a drug discovery program that advanced to patent filing, implying favorable reactivity, stereochemical integrity, and compatibility with downstream medicinal chemistry optimization.

Patent Synthetic Utility
Supporting evidence
Exemplified in WO 2004/046111; final inhibitors: binding 0.005–10 nM
Patent-exemplified chiral amine may serve as a starting point for SAR exploration
Binding data from patent; independent validation recommended
17β-HSD3 inhibition Prostate cancer Androgenic alopecia Chiral amine building block

2-(tert-Butyl)piperazine HCl Application Scenarios


HIV Protease Inhibitor Intermediates & Indinavir Analogs

Research groups synthesizing indinavir analogs or exploring novel HIV protease inhibitors should procure the enantiopure (S)-2-(tert-butyl)piperazine or its N-Boc-carboxamide derivative. The established asymmetric hydrogenation protocol delivers the key (S)-piperazine-2-tert-butylcarboxamide intermediate in 96% yield and 99% ee . The hydrochloride salt form facilitates handling in the aqueous workup and crystallization steps of this synthetic sequence. Substitution with racemic material, the (R)-enantiomer, or a smaller 2-alkylpiperazine building block would be scientifically futile for this target class.

17β-HSD3 Inhibitors for Prostate Cancer & Androgenic Disorders

The patent-validated use of (S)-2-tert-butylpiperazine as a chiral amine in 17β-HSD3 inhibitor synthesis (WO 2004/046111 A1, Example 7) provides a direct entry point for medicinal chemistry programs targeting prostate cancer, acne, or androgenic alopecia . The elaborated inhibitors achieved binding affinities of 0.005–10 nM, and the tert-butylpiperazine moiety contributes steric bulk and lipophilicity (LogP = 1.25) that are likely critical for occupying the enzyme's hydrophobic substrate pocket. The hydrochloride salt ensures solubility in the polar reaction media used for amination steps.

High-Lipophilicity Piperazine ADME Optimization

For drug discovery programs that require a piperazine scaffold with elevated lipophilicity (LogP > 1.0) and distinct PSA (~24 Ų), 2-(tert-butyl)piperazine hydrochloride is the appropriate choice over unsubstituted piperazine (XLogP = −1.5) or 2-methylpiperazine (XLogP = −0.4) . The 2-tert-butyl isomer specifically provides a PSA advantage of ~9 Ų over the 1-tert-butyl positional isomer (PSA = 15.27 Ų), which translates to additional hydrogen-bonding capacity that may be critical for target engagement . Procurement should specify the hydrochloride salt for consistent solubility and weigh accuracy across replicate experiments.

Enzymatic Resolution & Amidase Substrate Studies

The (R)-N-tert-butylpiperazine-2-carboxamide derivative is a characterized substrate for (R)-amidase (EC 3.5.1.100), which hydrolyzes this compound to (R)-piperazine-2-carboxylic acid and tert-butylamine, albeit with lower activity compared to (R)-piperazine-2-carboxamide . This differential enzymatic activity makes the compound useful as a probe substrate for studying amidase stereospecificity and for developing enzymatic resolution protocols. Researchers should procure the enantiopure (R)-2-tert-butylpiperazine hydrochloride as the starting material for carboxamide derivatization.

Application
Selection Property
Validation Focus
HIV protease inhibitor intermediate research
(S)-enantiopure building block
Stereochemical fidelity and reaction yield
17β-HSD3 inhibitor probe development
(S)-enantiomer with patent precedent
Target binding affinity in enzyme assays
High-lipophilicity piperazine analog studies
Enhanced lipophilicity and hydrogen-bonding capacity
ADME profile in model systems
Amidase substrate and stereospecificity studies
(R)-tert-butylpiperazine derivative
Enzyme stereospecificity and substrate turnover
Quote Request

Request a Quote for 2-(tert-Butyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.